3-[4-(Trifluoromethyl)phenyl]benzonitrile
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Overview
Description
“3-[4-(Trifluoromethyl)phenyl]benzonitrile” is a chemical compound with the CAS Number: 893734-90-21. It has a molecular weight of 247.221. The IUPAC name for this compound is 4’-(trifluoromethyl)[1,1’-biphenyl]-3-carbonitrile1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “3-[4-(Trifluoromethyl)phenyl]benzonitrile”. However, it’s worth noting that trifluoromethylated benzonitriles are often used as intermediates in the synthesis of various organic compounds2.Molecular Structure Analysis
The InChI code for “3-[4-(Trifluoromethyl)phenyl]benzonitrile” is 1S/C14H8F3N/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-8H1. This code provides a unique representation of the molecule’s structure.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “3-[4-(Trifluoromethyl)phenyl]benzonitrile”. However, benzonitriles are known to participate in various chemical reactions, including nickel-catalyzed arylcyanation reactions2.Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.221. More detailed physical and chemical properties were not found in the available resources.Scientific Research Applications
Enhancing Polymer Solar Cells
The compound has also been used as an additive in polymer solar cells (PSCs). The addition of a perfluorinated compound derived from 3-[4-(Trifluoromethyl)phenyl]benzonitrile to PSCs with specific blend films has led to increased power conversion efficiencies. This improvement is attributed to the enhanced short circuit current and fill factor, which are crucial for the performance of solar cells. The compound aids in ordering the polymer chains, resulting in higher absorbance, larger crystal size, and enhanced mobility of charge carriers (Jeong et al., 2011).
In the Field of Organic Electronics
Additionally, the compound has found applications in the field of organic electronics. It has been used in the synthesis of new nonsteroidal androgen receptor antagonists for dermatological indications. The compound's unique structure and properties make it suitable for creating potent, selective, and active in vivo compounds without the risk of unwanted systemic side effects due to its primary pharmacology (Li et al., 2008).
Applications in High Voltage Lithium Ion Batteries
Moreover, 3-[4-(Trifluoromethyl)phenyl]benzonitrile and its derivatives have been used as electrolyte additives in high voltage lithium ion batteries. Specifically, one derivative was shown to significantly improve the cyclic stability of a specific cathode material, leading to better performance and durability of the batteries. The additive forms a low-impedance protective film on the cathode, preventing oxidation decomposition of the electrolyte and suppressing unwanted chemical reactions (Huang et al., 2014).
Safety And Hazards
The safety data sheet (SDS) for “3-[4-(Trifluoromethyl)phenyl]benzonitrile” should be consulted for detailed safety and hazard information1. Always handle chemicals in accordance with good laboratory practices and safety guidelines.
Future Directions
The future directions for “3-[4-(Trifluoromethyl)phenyl]benzonitrile” are not clear from the available information. However, given its role as an intermediate in organic synthesis, it may find applications in the development of new synthetic methodologies or the synthesis of novel organic compounds.
Please note that this analysis is based on the information available from the web search results and may not be comprehensive. For more detailed information, please refer to scientific literature or consult with a chemistry expert.
properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGRFIOYNFHFIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400582 |
Source
|
Record name | 3-[4-(trifluoromethyl)phenyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)phenyl]benzonitrile | |
CAS RN |
893734-90-2 |
Source
|
Record name | 3-[4-(trifluoromethyl)phenyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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